molecular formula C36H42N8O5 B1574398 Palbociclib-SMCC

Palbociclib-SMCC

Katalognummer B1574398
Molekulargewicht: 666.783
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Palbociclib-SMCC is a Palbociclib derivative with a SMCC linker. Palbociclib-SMCC is useful to make Palbociclib drug conjugate (Antibody-drug conjugate, ADC) for targeted drug delivery. Palbociclib is an cyclin-dependent kinase (CDK) inhibitor. Palbociclib was approved in 2015 as a treatment (in combination with letrozole) for patients with estrogen receptor-positive advanced breast cancer.

Wissenschaftliche Forschungsanwendungen

Palbociclib in Cancer Therapy

Palbociclib, also known as PD-0332991, has been prominently featured in cancer research, particularly for its role in treating hormone receptor-positive breast cancer. It is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial in cell cycle regulation. The inhibition of these kinases leads to cell cycle arrest, primarily at the G1 phase, hindering cancer cell proliferation. For instance, Finn et al. (2015) demonstrated that palbociclib, in combination with letrozole, significantly improved progression-free survival in women with advanced estrogen receptor-positive and HER2-negative breast cancer compared to letrozole alone (Finn et al., 2015).

Preclinical Models and Mechanistic Insights

In addition to its application in breast cancer, palbociclib has shown potential in treating other forms of cancer, such as hepatocellular carcinoma (HCC). Bollard et al. (2016) explored its efficacy in multiple preclinical models of HCC, concluding that palbociclib, particularly in combination with sorafenib, significantly impeded tumor growth and enhanced survival rates (Bollard et al., 2016). Furthermore, Hu et al. (2015) delved into the mechanistic aspect of palbociclib, revealing that it induces reversible bone marrow suppression by causing cell cycle arrest, distinguishing it from the myelotoxicity caused by cytotoxic chemotherapeutic agents (Hu et al., 2015).

Real-World Clinical Outcomes

The real-world clinical efficacy of palbociclib was also investigated. Taylor‐Stokes et al. (2019) examined its use in patients with advanced/metastatic breast cancer in real-world settings, demonstrating favorable effectiveness in terms of progression-free and survival rates (Taylor‐Stokes et al., 2019).

Palbociclib in Oral Cancer

Interestingly, the potential of palbociclib extends beyond breast and liver cancers. Wang et al. (2020) investigated its activity against oral squamous cell carcinoma (OSCC), showing that it significantly inhibited the growth, migration, and invasive ability of OSCC cells while inducing DNA damage and inhibiting its repair (Wang et al., 2020).

Clinical Trials and Approvals

Palbociclib's journey from preclinical studies to clinical approval has been marked by several significant milestones. Dhillon (2015) summarized the key steps leading to its first approval for use in postmenopausal women with estrogen-positive, HER2-negative advanced breast cancer as initial endocrine-based therapy (Dhillon, 2015).

Eigenschaften

Produktname

Palbociclib-SMCC

Molekularformel

C36H42N8O5

Molekulargewicht

666.783

SMILES

O=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(C6CCC(CN7C(C=CC7=O)=O)CC6)=O)CC5)C

Aussehen

Solid powder

Synonyme

PD0332991-SMCC;  PD 0332991-SMCC;  PD-0332991-SMCC;  Palbociclib-SMCC;  Palbociclib-SMCC linker;  Palbociclib with a SMCC linker. Palbociclib conjugate.; 1-((4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyrid

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Palbociclib-SMCC
Reactant of Route 2
Reactant of Route 2
Palbociclib-SMCC
Reactant of Route 3
Reactant of Route 3
Palbociclib-SMCC
Reactant of Route 4
Palbociclib-SMCC
Reactant of Route 5
Reactant of Route 5
Palbociclib-SMCC
Reactant of Route 6
Reactant of Route 6
Palbociclib-SMCC

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.